molecular formula C7H16ClNO2 B562963 Acetylcholine-d9 Chloride CAS No. 344298-95-9

Acetylcholine-d9 Chloride

Cat. No. B562963
M. Wt: 190.715
InChI Key: JUGOREOARAHOCO-WWMMTMLWSA-M
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Description

Acetylcholine-d9 Chloride, also known as ACh-d9, is a synthetic analog of the neurotransmitter acetylcholine. It is a potent cholinergic agonist and a modulator of the activity of dopaminergic (DAergic) neurons through the stimulation of nicotinic acetylcholine receptors (nAChRs) .


Synthesis Analysis

The synthesis of Acetylcholine-d9 Chloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular weight of Acetylcholine-d9 Chloride is 190.72 g/mol, and its formula is C7H7D9ClNO2 . The structure of Acetylcholine-d9 Chloride includes an ester of acetic acid and choline .


Chemical Reactions Analysis

Acetylcholine-d9 Chloride is involved in numerous physiological functions, such as regulating cardiac contractions and blood pressure, intestinal peristalsis, glandular secretion, etc . It ensures rapid but generally fleeting neurotransmission due to the prompt inactivation of the mediator by acetylcholinesterase .


Physical And Chemical Properties Analysis

Acetylcholine-d9 Chloride appears as solid white to off-white in color . It is freely soluble in water, alcohol, propylene glycol, and chloroform, and is practically insoluble in ether . It is very hygroscopic and extremely sensitive to moisture .

Scientific Research Applications

Neurotransmitter Function and Neuronal Activity

Acetylcholine, including its chloride form, plays a critical role as a neurotransmitter in various biological systems. For instance, it is involved in cholinergic excitation in molluscan neurons, where it affects membrane permeability to ions like chloride and sodium, influencing neuronal activity (Chiarandini, Stefani, & Gerschenfeld, 1967). Additionally, it is notable in the mammalian neuromuscular system and in trematode parasites like Schistosoma mansoni, where its role in muscle relaxation and paralysis has been observed (MacDonald et al., 2014).

Pharmacological Effects and Cellular Responses

Acetylcholine chloride has been studied for its pharmacological effects on various organisms. For instance, it increases the firing rate of cardiac neurons in cockroaches, suggesting a role in the cardiac nervous system (Miller, 1968). In addition, its effect on neuroglial reactions in the motor cortex has been documented, where it influences the number of astrocytes following application (Chizhenkova Ra, 1998).

Biochemical and Structural Studies

Structural and electronic properties of acetylcholine chloride have been explored through theoretical studies using density functional theory (DFT), providing insights into its crystal structure and electronic characteristics (Gordienko, Gordienko, & Zhuravlev, 2022). Such studies are crucial for understanding the compound's behavior in biological systems.

Safety And Hazards

Acetylcholine-d9 Chloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

Acetylcholine-d9 Chloride serves as a valuable tool in studying the functions of acetylcholine within the nervous system . It has been used in a variety of laboratory experiments, including biochemical and physiological studies. Future research directions include further exploration of the physiological and pathological roles of Acetylcholine-d9 Chloride, and tracking of the concentration changes of Acetylcholine-d9 Chloride in vivo .

properties

IUPAC Name

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOREOARAHOCO-WWMMTMLWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661772
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylcholine-d9 Chloride

CAS RN

344298-95-9
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 344298-95-9
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